molecular formula C22H24N2O3 B7720016 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide

Cat. No. B7720016
M. Wt: 364.4 g/mol
InChI Key: XZLOHYZABJPPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide, also known as HMN-214, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2006 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp90. This protein is involved in the folding and stabilization of other proteins that are important for cell growth and survival. By inhibiting Hsp90, this compound can disrupt the function of these proteins and lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and migration of cancer cells. In addition, it has been shown to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide in lab experiments is that it has been shown to be effective against a wide range of cancer cell types. It also has low toxicity and is well-tolerated in animal studies. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in all labs.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide. One area of focus could be on developing more efficient synthesis methods to make the compound more widely available for research. Another direction could be to explore its potential use in combination with other cancer treatments to enhance their effectiveness. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide involves several steps, starting with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and para-methoxybenzylamine to form an intermediate compound. This intermediate is then reacted with isobutyryl chloride to yield the final product, this compound.

Scientific Research Applications

The potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide have been the subject of much research. One area of focus has been its use in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14(2)22(26)24(18-8-10-19(27-4)11-9-18)13-17-12-16-7-5-6-15(3)20(16)23-21(17)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLOHYZABJPPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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